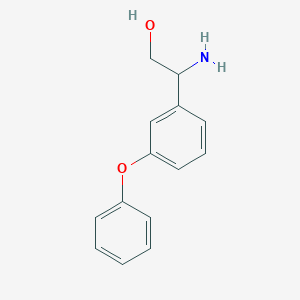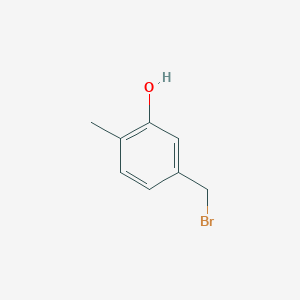
5-(Bromomethyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-methylphenol is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of 2-methylphenol (o-cresol), where a bromomethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylphenol typically involves the bromination of 2-methylphenol. One common method is the bromomethylation reaction, where 2-methylphenol is treated with formaldehyde and hydrobromic acid. The reaction proceeds under acidic conditions, often using a catalyst such as zinc bromide to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-methylphenol.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-methylphenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-methylphenol depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes. The phenolic group can also participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenol (o-Cresol): Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Chloromethyl-2-methylphenol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-Iodomethyl-2-methylphenol: Contains an iodomethyl group, which is more reactive than the bromomethyl group in certain reactions
Uniqueness
5-(Bromomethyl)-2-methylphenol is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9BrO |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
FEDWLEOENIKWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
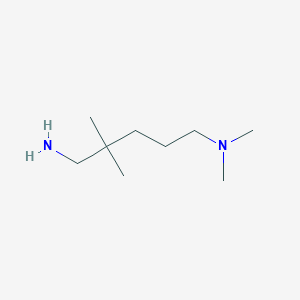
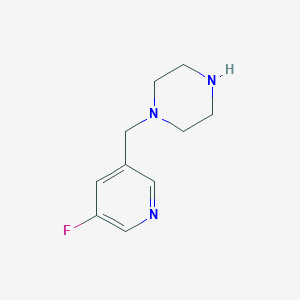
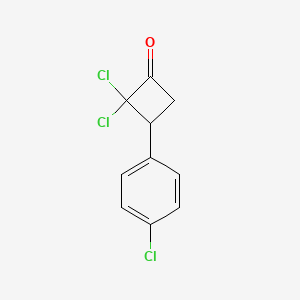
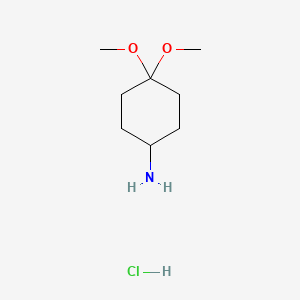
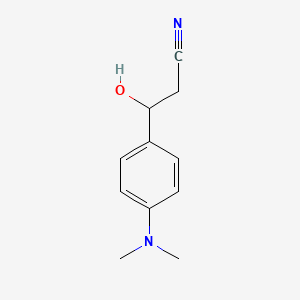
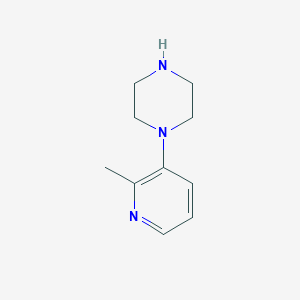
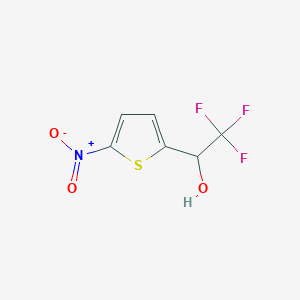

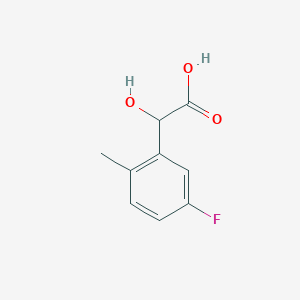
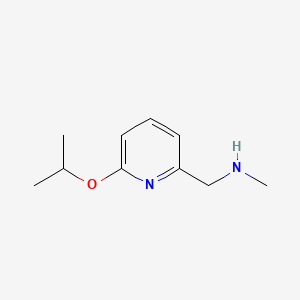
![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
